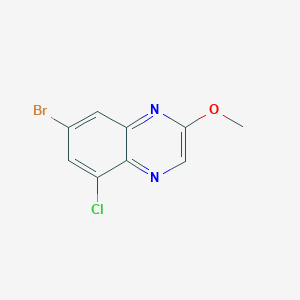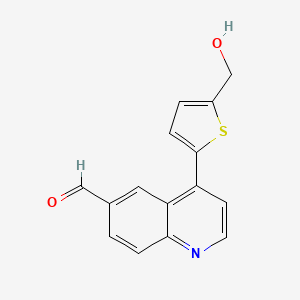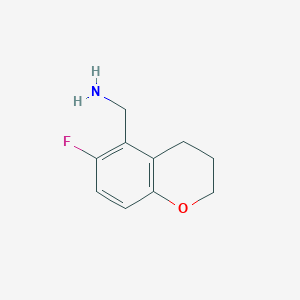
(6-Fluorochroman-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Fluorochroman-5-yl)methanamine: is an organic compound with the molecular formula C10H12FNO. It is a derivative of chroman, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a fluorine atom at the 6th position and a methanamine group at the 5th position makes this compound unique and of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluorochroman-5-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-fluorochroman.
Fluorination: Fluorination of the chroman ring is achieved using fluorinating agents such as Selectfluor.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to facilitate hydrogenation reactions.
Purification: Techniques such as recrystallization and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (6-Fluorochroman-5-yl)methanamine can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Methylamine, ethylamine.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted amines.
Mecanismo De Acción
The mechanism of action of (6-Fluorochroman-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The methanamine group plays a crucial role in the compound’s reactivity and interaction with target molecules .
Comparación Con Compuestos Similares
- (6-Chlorochroman-5-yl)methanamine
- (6-Bromochroman-5-yl)methanamine
- (6-Methylchroman-5-yl)methanamine
Comparison:
- Binding Affinity: The presence of a fluorine atom in (6-Fluorochroman-5-yl)methanamine enhances its binding affinity compared to its chloro, bromo, and methyl counterparts.
- Reactivity: The fluorine atom increases the compound’s reactivity, making it more suitable for specific chemical reactions.
- Biological Activity: this compound exhibits unique biological activity due to the electronegativity and size of the fluorine atom, which influences its interaction with biological targets .
Propiedades
Fórmula molecular |
C10H12FNO |
|---|---|
Peso molecular |
181.21 g/mol |
Nombre IUPAC |
(6-fluoro-3,4-dihydro-2H-chromen-5-yl)methanamine |
InChI |
InChI=1S/C10H12FNO/c11-9-3-4-10-7(8(9)6-12)2-1-5-13-10/h3-4H,1-2,5-6,12H2 |
Clave InChI |
CAXXLNQVZOKCDM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2CN)F)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


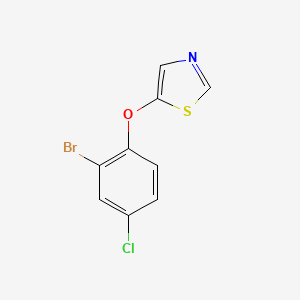
![2-Bromo-4-methoxy-3,6-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B13926304.png)
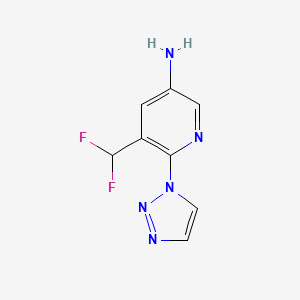
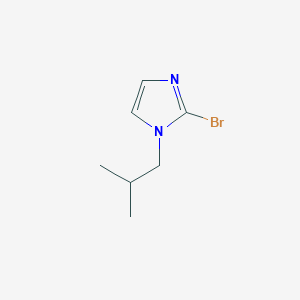

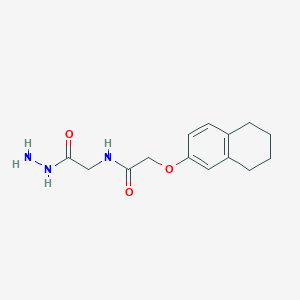
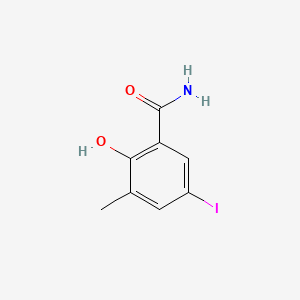
![Exo-benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13926348.png)
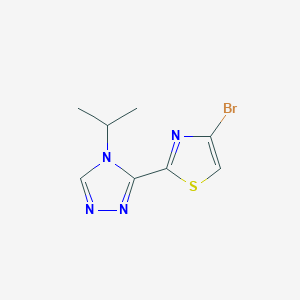

![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B13926360.png)
